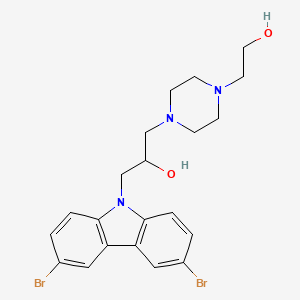

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol

描述

This compound features a 3,6-dibromo-substituted carbazole core linked to a propan-2-ol chain bearing a 4-(2-hydroxyethyl)piperazine moiety. The hydroxyethylpiperazine group increases hydrophilicity compared to simpler alkylamino substituents, which may influence solubility and blood-brain barrier penetration .

属性

IUPAC Name |

1-(3,6-dibromocarbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25Br2N3O2/c22-15-1-3-20-18(11-15)19-12-16(23)2-4-21(19)26(20)14-17(28)13-25-7-5-24(6-8-25)9-10-27/h1-4,11-12,17,27-28H,5-10,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHKIMWWXXERDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Br2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol, commonly known as Wiskostatin, is a compound that has garnered attention due to its biological activity, particularly as a selective inhibitor of the N-WASP protein. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C17H18Br2N2O

- Molecular Weight : 426.15 g/mol

- CAS Number : 253449-04-6

Wiskostatin functions primarily as a selective inhibitor of N-WASP (Neuronal Wiskott-Aldrich Syndrome Protein), which is crucial for actin polymerization and cellular processes such as migration and phagocytosis. By inhibiting N-WASP, Wiskostatin disrupts actin-dependent cellular functions, leading to potential applications in controlling cell behaviors in various pathological conditions.

Inhibition of Actin Polymerization

Wiskostatin has been shown to inhibit actin polymerization by targeting the Arp2/3 complex, which is essential for the nucleation of new actin filaments. This inhibition can affect various cellular processes including:

- Cell Migration : Impairing the ability of cells to move, which is significant in cancer metastasis.

- Phagocytosis : Reducing the capacity of immune cells to engulf pathogens.

Anticancer Activity

Research indicates that Wiskostatin exhibits anticancer properties. A study highlighted its effectiveness against several cancer cell lines, demonstrating significant cytotoxic effects compared to control groups. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Tan et al. (2017) | Investigated the synthesis and biological activity of related carbazole derivatives, noting significant anticancer effects against multiple cancer cell lines (Hela, MCF7, HepG2) with IC50 values indicating potency. |

| ChemicalBook (2024) | Described Wiskostatin's role as a selective inhibitor of N-WASP and its impact on actin-dependent cellular functions. |

| PMC3315628 | Discussed G protein-coupled receptors and their interactions with compounds like Wiskostatin, emphasizing its role in modulating cellular signaling pathways. |

Structure-Activity Relationship (SAR)

The structure of Wiskostatin includes a dibromo-substituted carbazole moiety and a piperazine ring with a hydroxyl group. Studies suggest that modifications to these structures can enhance or reduce biological activity:

- Dibromo Substitution : Increases hydrophobic interactions, potentially enhancing membrane permeability.

- Piperazine Ring : Essential for receptor binding and biological activity.

相似化合物的比较

Comparison with Similar Carbazole Derivatives

Structural Analogues with Modified Amino/Piperazine Groups

Compound A : (S)-1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol (8a)

- Structure: Dimethylamino group instead of hydroxyethylpiperazine.

- Activity : Potent clathrin-mediated endocytosis inhibitor (IC₅₀ = 2.3 ± 3.3 μM) .

- Key Difference: The dimethylamino group lacks the hydrogen-bonding capacity of hydroxyethylpiperazine, reducing solubility but enhancing lipophilicity for membrane-associated targets.

Compound B : 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(p-tolylamino)propan-2-ol (1)

- Structure: Aromatic p-tolylamino substituent.

- Activity : Enhances neurogenesis by increasing TuJ1-positive neurons (5.0 μM) .

Compound C : 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol

Functional Analogues with Varying Halogenation

Compound D : 1-(3,6-Dichloro-9H-carbazol-9-yl)-3-(benzylamino)propan-2-ol

- Structure: Dichloro instead of dibromo; benzylamino substituent.

- Activity : Synthetic route documented, but biological data unspecified .

- Key Difference : Chlorine’s smaller atomic radius and lower electron-withdrawing effect may reduce target affinity compared to bromine .

Compound E : 1-(9H-Carbazol-9-yl)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol

- Structure: Non-halogenated carbazole with 3-chlorophenylpiperazine.

- Activity: No explicit data, but similar piperazine derivatives target serotonin/dopamine receptors .

Mechanistic and Pharmacokinetic Insights

- Electron Effects : Bromine atoms increase carbazole’s electron deficiency, favoring π-π stacking and interactions with ATP-binding pockets (e.g., kinases) .

- Solubility : The hydroxyethylpiperazine group improves aqueous solubility (logP reduction), critical for systemic administration .

- Selectivity : Compared to Compound A, the target compound’s larger substituent may reduce off-target binding to dynamin GTPase .

常见问题

Basic Synthesis and Purification

Q: What are the standard synthetic routes and purification methods for 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol? A:

- Core Synthesis : The carbazole scaffold can be synthesized via Fischer indole synthesis or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for brominated derivatives .

- Functionalization : The propan-2-ol-piperazine moiety is typically introduced via N-alkylation using 3-chloropropanol derivatives under reflux in polar aprotic solvents (e.g., acetonitrile) with a base like K₂CO₃ .

- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (2-propanol) is used to isolate intermediates. Final purity is confirmed via TLC (Rf values) and HPLC (≥95% purity) .

Advanced Synthesis: Optimizing Yield and Selectivity

Q: How can researchers address low yields or undesired byproducts during N-alkylation of the piperazine moiety? A:

- Catalyst Optimization : Use PdCl₂(Ph₃P)₂ with bulky ligands (e.g., t-Bu-XPhos) to enhance coupling efficiency and reduce side reactions .

- Solvent Effects : Switch from dioxane to DMF for better solubility of brominated carbazole intermediates .

- Temperature Control : Gradual heating (80–100°C) minimizes decomposition of heat-sensitive intermediates .

Basic Analytical Characterization

Q: What analytical techniques are essential for confirming the structure and purity of this compound? A:

- 1H/13C NMR : Verify substitution patterns (e.g., bromine at C3/C6 of carbazole, hydroxyethyl-piperazine integration) .

- HPLC-MS : Confirm molecular weight (M+H⁺) and detect impurities (e.g., dehalogenated byproducts) .

- Elemental Analysis : Validate C, H, N, Br content within ±0.4% of theoretical values .

Advanced Structural Confirmation

Q: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in regiochemistry or stereochemistry? A:

- Crystallization : Grow crystals via slow evaporation of ethyl acetate/hexane mixtures .

- Data Analysis : Refine bond lengths (e.g., C-Br ≈ 1.89 Å) and torsion angles to confirm spatial arrangement of the piperazine-propanol chain .

- Validation : Compare experimental data with computational models (DFT) to resolve conflicts in substituent orientation .

Stability and Degradation Pathways

Q: What methodologies assess the compound’s stability under varying pH and temperature conditions? A:

- Forced Degradation Studies : Expose to 0.1M HCl/NaOH (70°C, 24h) and analyze degradation products via LC-MS .

- Kinetic Analysis : Use Arrhenius plots (40–60°C) to predict shelf-life and identify labile groups (e.g., hydrolytic cleavage of the piperazine-hydroxyethyl bond) .

Mechanistic Insights: Bromine Substituent Effects

Q: How do the 3,6-dibromo groups influence reactivity in cross-coupling or nucleophilic substitution reactions? A:

- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the carbazole ring, requiring harsher conditions for Suzuki couplings .

- Steric Hindrance : Bulkiness at C3/C6 may slow N-alkylation; mitigate using phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

Handling Data Contradictions

Q: How should researchers reconcile conflicting reports on synthetic yields or biological activity? A:

- Reproducibility Checks : Replicate protocols with strict control of solvent purity, catalyst batch, and reaction atmosphere .

- Meta-Analysis : Compare impurity profiles (e.g., via HPLC in ) to identify unreported byproducts affecting yield or activity.

Computational Modeling for Drug Design

Q: How can molecular docking predict the compound’s interaction with biological targets? A:

- Target Selection : Prioritize kinases or GPCRs due to the piperazine moiety’s prevalence in such inhibitors .

- Docking Workflow : Use AutoDock Vina with optimized force fields to simulate binding to ATP pockets (e.g., EGFR kinase) .

- Validation : Cross-reference with SAR data from analogous carbazole-piperazine derivatives .

Scale-Up Challenges

Q: What critical factors must be addressed when scaling synthesis from milligrams to grams? A:

- Solvent Volume Reduction : Transition from batch to flow chemistry for safer handling of brominated intermediates .

- Heat Management : Use jacketed reactors to maintain consistent temperature during exothermic N-alkylation steps .

- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time HPLC monitoring .

Biological Assay Design

Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? A:

- Kinase Inhibition : Screen against a panel of recombinant kinases (e.g., CDK2, Aurora A) using ADP-Glo assays .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Solubility Optimization : Prepare stock solutions in DMSO with ≤0.1% final concentration to avoid solvent toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。